2-Benzyl-2-azaspiro[3.3]heptane
Overview
Description
2-Benzyl-2-azaspiro[3.3]heptane is a compound that belongs to the class of azaspirocycles, which are of significant interest in medicinal chemistry due to their potential as building blocks for drug discovery. These compounds are characterized by their spirocyclic structure, where a nitrogen-containing ring is fused to another ring, forming a bicyclic system. The presence of the benzyl group suggests potential for further functionalization, which is valuable in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related azaspirocycles has been reported through various methods. For instance, a one-step synthesis of functionalized 3-azabicyclo[3.2.0]heptanes was achieved by a [2+2]-photochemical intermolecular cycloaddition of N-benzylmaleimide to alkenes . Additionally, efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, which provide a convenient entry point to novel compounds . A concise synthesis of a 2,6-diazaspiro[3.3]heptane building block has also been reported, demonstrating its utility in arene amination reactions . These methods highlight the versatility and accessibility of azaspirocycles in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of azaspirocycles like this compound is characterized by the presence of a nitrogen atom within the spirocyclic framework. This nitrogen atom can impart different chemical properties and reactivity patterns compared to purely carbon-based rings. The spirocyclic nature of these compounds often leads to a rigid, three-dimensional structure that can be beneficial in drug design, as it may enhance the selectivity and potency of pharmaceutical agents by fitting well into the active sites of target proteins.
Chemical Reactions Analysis
Azaspirocycles can undergo various chemical reactions, which are essential for their transformation into more complex molecules. For example, the [2+2]-photocycloaddition is a key reaction for constructing the azabicyclo[3.2.0]heptane core . The azetidine and cyclobutane rings of these compounds can be selectively derivatized, allowing for the synthesis of diverse chemical entities . The reductive amination of aldehydes with primary amines or anilines has been used to synthesize 2,6-diazaspiro[3.3]heptanes, showcasing the potential for high-yield cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspirocycles are influenced by their unique structural features. The rigidity of the spirocyclic framework can affect the compound's conformational stability and solubility. The presence of a nitrogen atom within the ring system can introduce basicity and the potential for hydrogen bonding, which are important factors in the pharmacokinetic and pharmacodynamic profiles of drug candidates. The benzyl group in this compound offers a site for further chemical modification, which can be exploited to fine-tune the physical and chemical properties of the molecule for specific applications in drug discovery.
Scientific Research Applications
Synthesis and Chemistry
- Synthesis of Novel Amino Acids : Radchenko, Grygorenko, and Komarov (2010) synthesized novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid. These amino acids are added to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
- Regioselective Cycloaddition : Molchanov and Tran (2013) obtained substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates via a regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).
- Spirocyclic Oxetane-Fused Benzimidazole Synthesis : Gurry, McArdle, and Aldabbagh (2015) described a synthesis process for spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, leading to novel structures like [1,2-a] ring-fused benzimidazole (Gurry, McArdle, & Aldabbagh, 2015).
- Lipophilicity Studies : Degorce, Bodnarchuk, and Scott (2019) analyzed azaspiro[3.3]heptanes in a medicinal chemistry context, noting changes in lipophilicity and basicity when used as replacements for certain heterocycles (Degorce, Bodnarchuk, & Scott, 2019).
Drug Design and Pharmaceutical Applications
- Novel Angular Spirocyclic Azetidines : Guerot, Tchitchanov, Knust, and Carreira (2011) synthesized various novel angular azaspiro[3.3]heptanes for potential use in drug discovery (Guerot, Tchitchanov, Knust, & Carreira, 2011).
- Dopamine D3 Receptor Antagonists Development : Micheli et al. (2016) described a series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes with high affinity and selectivity at the dopamine D3 receptor, highlighting their potential as drug candidates (Micheli et al., 2016).
Miscellaneous Applications
- Crossed [2 + 2] Cycloaddition : Murray et al. (2021) described a [2 + 2] photocycloaddition reaction yielding various spiro[3.3]heptane motifs, demonstrating versatility in medicinal chemistry (Murray et al., 2021).
Safety and Hazards
Future Directions
Azaspiro[3.3]heptanes, including 2-Benzyl-2-azaspiro[3.3]heptane, are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . Therefore, future research may focus on overcoming these challenges and expanding the applications of these compounds.
Mechanism of Action
Target of Action
It is known that this compound is a bioisostere of piperidine , which is a common moiety in many bioactive compounds and drugs . Therefore, it can be inferred that 2-Benzyl-2-azaspiro[3.3]heptane may interact with similar targets as piperidine-based compounds.
Mode of Action
As a bioisostere of piperidine , it is likely to interact with its targets in a similar manner. Bioisosteres are often used in drug design to modify the properties of a compound while maintaining its biological activity .
Biochemical Pathways
Given its structural similarity to piperidine , it may influence similar biochemical pathways.
Pharmacokinetics
Some calculated physicochemical properties suggest that it has low gastrointestinal absorption and is a substrate for p-glycoprotein, which can affect its distribution and excretion . It is also predicted to be a CYP2D6 inhibitor , which could impact its metabolism and potentially lead to drug-drug interactions.
Result of Action
As a bioisostere of piperidine , it is likely to produce similar effects.
Action Environment
It is recommended to be stored in a dark place, sealed, and at room temperature , suggesting that light, air, and temperature could affect its stability.
properties
IUPAC Name |
2-benzyl-2-azaspiro[3.3]heptane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-5-12(6-3-1)9-14-10-13(11-14)7-4-8-13/h1-3,5-6H,4,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIHJDHZGRPNOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280356 | |
Record name | 2-(Phenylmethyl)-2-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1416438-72-6 | |
Record name | 2-(Phenylmethyl)-2-azaspiro[3.3]heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416438-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylmethyl)-2-azaspiro[3.3]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601280356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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